Dicranolomin

Description

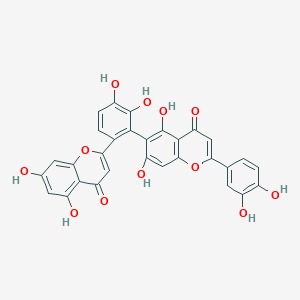

Structure

3D Structure

Properties

CAS No. |

116383-34-7 |

|---|---|

Molecular Formula |

C30H18O12 |

Molecular Weight |

570.5 g/mol |

IUPAC Name |

6-[6-(5,7-dihydroxy-4-oxochromen-2-yl)-2,3-dihydroxyphenyl]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one |

InChI |

InChI=1S/C30H18O12/c31-12-6-17(35)26-18(36)9-22(42-23(26)7-12)13-2-4-15(33)29(39)25(13)28-20(38)10-24-27(30(28)40)19(37)8-21(41-24)11-1-3-14(32)16(34)5-11/h1-10,31-35,38-40H |

InChI Key |

ZFNKROZSXXJHKW-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C=C(C(=C3O)C4=C(C=CC(=C4O)O)C5=CC(=O)C6=C(C=C(C=C6O5)O)O)O)O)O |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C=C(C(=C3O)C4=C(C=CC(=C4O)O)C5=CC(=O)C6=C(C=C(C=C6O5)O)O)O)O)O |

Other CAS No. |

116383-34-7 |

Synonyms |

dicranolomin |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Chemical Landscape of Dicranolomin: A Technical Guide

For Immediate Release

A comprehensive technical overview of the biflavonoid Dicranolomin, detailing its chemical and physical properties, isolation, and synthesis. This guide is intended for researchers, scientists, and professionals in drug development.

This compound, a naturally occurring biflavonoid, has garnered interest within the scientific community. This document provides a detailed exploration of its chemical properties, supported by available data, and outlines experimental methodologies for its study.

Core Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₃₀H₁₈O₁₂ | PubChem[1] |

| Molecular Weight | 570.5 g/mol | PubChem[1] |

| IUPAC Name | 6-[6-(5,7-dihydroxy-4-oxochromen-2-yl)-2,3-dihydroxyphenyl]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one | PubChem[1] |

| XLogP3 | 4.3 | PubChem (Computed)[1] |

| Topological Polar Surface Area | 214 Ų | PubChem (Computed)[1] |

| CAS Number | 116383-34-7 | PubChem[1] |

Isolation and Synthesis

Natural Isolation

This compound has been identified and isolated from the moss Bartramia ithyphylla. The isolation process, as described in the literature, involves the extraction of the dried moss material followed by chromatographic separation to yield the pure biflavonoid.

Experimental Protocol: Isolation from Bartramia ithyphylla

A detailed experimental protocol for the isolation of this compound from Bartramia ithyphylla would typically involve the following steps. Please note that the specific details may vary based on the original research publication which is not fully accessible.

-

Extraction: Dried and powdered Bartramia ithyphylla is subjected to solvent extraction, likely using a polar solvent such as methanol or ethanol, to extract a wide range of secondary metabolites.

-

Fractionation: The crude extract is then partitioned between immiscible solvents of varying polarities (e.g., hexane, ethyl acetate, and water) to separate compounds based on their polarity.

-

Chromatography: The fraction containing the biflavonoids is further purified using a combination of chromatographic techniques. This may include column chromatography on silica gel or Sephadex, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to isolate pure this compound.

-

Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR), Mass Spectrometry (MS), and comparison with literature data.

Chemical Synthesis

A method for the synthesis of this compound has been reported through the oxygen-mediated oxidative coupling of luteolin in alkaline water. This provides a sustainable and green approach to obtaining this natural product.

Experimental Protocol: Synthesis of this compound

The following is a generalized protocol based on the reported synthesis:

-

Reaction Setup: Luteolin is dissolved in a weakly alkaline aqueous solution (e.g., with potassium hydroxide).

-

Oxidative Coupling: The solution is exposed to air (oxygen) to facilitate the oxidative coupling reaction. The pH of the solution is a critical parameter and is maintained in the weakly alkaline range.

-

Product Formation: The reaction leads to the formation of this compound as the major product, along with other minor biflavonoid products.

-

Purification: The reaction mixture is then subjected to chromatographic purification to isolate this compound.

Logical Workflow for this compound Synthesis

Caption: Oxidative coupling synthesis of this compound from Luteolin.

Biological Activity

Preliminary studies have indicated that this compound possesses antifungal activity. Specifically, it has been shown to inhibit the growth of the fungus Aspergillus niger.

Experimental Protocol: Antifungal Activity Assay

A typical protocol to assess the antifungal activity of this compound against Aspergillus niger would involve the following:

-

Culture Preparation: Aspergillus niger is cultured on a suitable agar medium (e.g., Potato Dextrose Agar) to obtain a fresh culture.

-

Spore Suspension: A spore suspension of the fungus is prepared in a sterile saline solution and its concentration is adjusted to a standard value.

-

Assay Setup: A microdilution or agar diffusion method is employed.

-

Microdilution Method: A series of dilutions of this compound in a liquid culture medium are prepared in a microtiter plate. Each well is then inoculated with the fungal spore suspension.

-

Agar Diffusion Method: A lawn of the fungal spore suspension is spread on an agar plate. Discs impregnated with different concentrations of this compound are placed on the agar surface.

-

-

Incubation: The plates or microtiter plates are incubated at an appropriate temperature for a specified period.

-

Data Analysis:

-

Microdilution Method: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of this compound that completely inhibits the visible growth of the fungus.

-

Agar Diffusion Method: The diameter of the zone of inhibition around each disc is measured.

-

Signaling Pathway (Hypothetical)

The precise mechanism of action and the signaling pathways affected by this compound's antifungal activity are yet to be elucidated. A hypothetical pathway could involve the disruption of the fungal cell wall or membrane integrity, or the inhibition of key enzymes essential for fungal growth. Further research is required to delineate the exact molecular targets.

Caption: Hypothetical antifungal mechanism of this compound.

Future Directions

The available data on this compound highlights its potential as a bioactive compound. Future research should focus on:

-

Comprehensive Physicochemical Characterization: Experimental determination of melting point, boiling point, solubility in various solvents, and detailed spectroscopic analysis.

-

Elucidation of Biological Mechanisms: In-depth studies to understand the precise molecular mechanisms underlying its antifungal activity and to explore other potential biological activities.

-

Pharmacokinetic and Toxicological Profiling: Evaluation of its absorption, distribution, metabolism, excretion (ADME), and toxicity to assess its potential as a therapeutic agent.

This technical guide provides a summary of the current knowledge on this compound. As research progresses, a more complete understanding of this intriguing natural product will undoubtedly emerge, potentially unlocking new avenues for drug discovery and development.

References

The Enigmatic Moss Metabolite: A Technical Guide to the Natural Source and Isolation of Dicranin

For Immediate Release

A comprehensive technical guide detailing the natural origin, isolation, and biological activities of Dicranin, a potent bioactive compound derived from the moss Dicranum scoparium. This document serves as a vital resource for researchers, scientists, and professionals in drug development.

Introduction

Dicranin, a unique acetylenic fatty acid, has garnered significant interest within the scientific community for its pronounced antimicrobial and enzyme-inhibitory properties. This guide provides an in-depth overview of its natural source, detailed protocols for its isolation and purification, and a summary of its known biological functions. The information presented herein is intended to facilitate further research and development of this promising natural product.

Natural Source

The primary and thus far only known natural source of Dicranin is the moss Dicranum scoparium[1][2]. This common and widespread species of moss, also known as broom forkmoss, is found across North America, Europe, and Asia[3]. It typically forms dense clumps in shaded, humid forest environments, often on the forest floor, tree trunks, and rocks.

Chemical Structure

Dicranin is chemically identified as (9Z,12Z,15Z)-octadeca-9,12,15-trien-6-ynoic acid[1][4]. Its structure is characterized by an eighteen-carbon chain containing a carboxylic acid group, a triple bond at the 6th position, and three cis-double bonds at the 9th, 12th, and 15th positions.

Quantitative Data

The isolation of Dicranin from Dicranum scoparium has been quantified, providing a baseline for its abundance in the natural source material.

| Parameter | Value | Reference |

| Yield from Dry Moss | ~ 0.07% (w/w) | [2] |

| Concentration in CH2Cl2 Extract | 3.2% (w/w) | [2] |

Experimental Protocols

The following is a detailed methodology for the extraction and isolation of Dicranin from Dicranum scoparium, based on established literature[1][2].

Extraction

-

Sample Preparation: Air-dry the collected Dicranum scoparium moss.

-

Solvent Extraction:

-

Immerse the dried and powdered moss in dichloromethane (CH2Cl2) for an extended period (e.g., 12 hours).

-

Filter the extract and repeat the extraction process with fresh solvent to ensure exhaustive extraction.

-

Combine the filtrates and concentrate under reduced pressure to obtain the crude dichloromethane extract.

-

Isolation and Purification

-

Silica Gel Column Chromatography (Normal Phase):

-

Subject the crude CH2Cl2 extract to silica gel column chromatography.

-

Elute the column with a gradient of solvents, starting with non-polar solvents and gradually increasing polarity. A suggested gradient is:

-

Petroleum ether-toluene (1:1)

-

Toluene

-

Chloroform

-

Ethyl acetate

-

Methanol

-

-

Collect fractions and monitor by thin-layer chromatography (TLC) to identify fractions containing Dicranin.

-

-

Reversed-Phase Medium-Pressure Liquid Chromatography (MPLC):

-

Further purify the Dicranin-containing fractions using reversed-phase MPLC.

-

This step separates compounds based on their hydrophobicity and is crucial for isolating the target compound from other lipids.

-

-

Final Purification by Silica Gel Column Chromatography:

-

Perform a final purification step of the MPLC-purified fraction on a silica gel column to yield pure Dicranin.

-

Biological Activity

Dicranin has demonstrated significant biological activity, primarily as an antimicrobial agent and an enzyme inhibitor.

| Activity | Target Organisms/Enzyme | Observed Effect | Reference |

| Antimicrobial | Bacillus cereus, Bacillus stearothermophilus, Bacillus subtilis, Staphylococcus aureus, Streptococcus faecalis | Inhibition of bacterial growth | [1] |

| Enzyme Inhibition | 15-Lipoxygenase (15-LOX) | Potent inhibitor of the enzyme | [1] |

Notably, Dicranin was found to be inactive against Escherichia coli[1].

Visualizations

Isolation Workflow

References

The Undiscovered Country: A Technical Guide to the Hypothetical Biosynthesis of Dicranolomin

For the attention of: Researchers, Scientists, and Drug Development Professionals

October 28, 2025

Abstract

Dicranolomin, a complex C30 polyphenolic compound isolated from mosses of the Aulacomnium genus, presents a fascinating puzzle in natural product biosynthesis.[1] While the precise enzymatic steps leading to its formation remain unelucidated in published literature, its intricate structure, composed of two flavonoid-like monomers, strongly suggests a biosynthetic origin rooted in the well-established phenylpropanoid pathway. This technical guide synthesizes current knowledge of flavonoid biosynthesis to propose a hypothetical pathway for this compound formation. The intention is to provide a foundational framework for researchers seeking to unravel the complete biosynthetic route, enabling future studies in metabolic engineering and synthetic biology for the potential production of this and related bioactive compounds.

Introduction to this compound

This compound (C30H18O12) is a natural product that has been identified in moss species such as Aulacomnium palustre and Aulacomnium androgynum.[1] Its chemical structure reveals a dimeric assembly of two distinct, highly hydroxylated chromen-4-one moieties. The complexity of this molecule and the known biological activities of related flavonoid compounds underscore the importance of understanding its biosynthesis for potential pharmacological applications. To date, no peer-reviewed studies have detailed the specific enzymes or genetic machinery responsible for this compound synthesis.

Proposed Biosynthetic Pathway of this compound Monomers

The biosynthesis of the monomeric units of this compound is hypothesized to originate from the general phenylpropanoid pathway, a ubiquitous route in plants for the production of a vast array of secondary metabolites.[1][2][3][4] This pathway converts the amino acid L-phenylalanine into a variety of phenolic compounds, including the precursors for flavonoids.

The General Phenylpropanoid Pathway

The initial steps of this pathway are catalyzed by a series of well-characterized enzymes:

-

Phenylalanine Ammonia-Lyase (PAL): This enzyme catalyzes the deamination of L-phenylalanine to form cinnamic acid.[3][4]

-

Cinnamate-4-Hydroxylase (C4H): Cinnamic acid is then hydroxylated to produce p-coumaric acid.[3][4]

-

4-Coumarate:CoA Ligase (4CL): The final step in this initial phase is the activation of p-coumaric acid with Coenzyme A to form p-coumaroyl-CoA.[3][4]

Flavonoid Biosynthesis Core

The subsequent steps diverge into the flavonoid-specific pathway:

-

Chalcone Synthase (CHS): This key enzyme catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to produce naringenin chalcone.[5][6][7]

-

Chalcone Isomerase (CHI): Naringenin chalcone undergoes stereospecific cyclization to form the flavanone, naringenin.[5][7]

From naringenin, a series of enzymatic modifications, including hydroxylations, glycosylations, and methylations, would be required to synthesize the specific chromen-4-one monomers of this compound. The exact sequence and the enzymes involved are currently unknown.

References

- 1. Phenylpropanoid - Wikipedia [en.wikipedia.org]

- 2. The phenylpropanoid pathway in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phenylpropanoid Pathway Engineering: An Emerging Approach towards Plant Defense - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Phylogenetic Occurrence of the Phenylpropanoid Pathway and Lignin Biosynthesis in Plants [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. m.youtube.com [m.youtube.com]

- 7. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to Dicranolomin: Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dicranolomin, a naturally occurring biflavonoid found in certain moss species, is a molecule of growing interest in the scientific community. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound. Due to the limited availability of published experimental data, this document primarily relies on computational predictions and information from aggregated chemical databases. While some biological activities have been attributed to related compounds from the same plant sources, specific signaling pathways and detailed experimental protocols for this compound remain largely uncharacterized in publicly accessible literature. This guide aims to consolidate the available information and highlight areas for future research.

Chemical and Physical Properties

This compound is a complex biflavonoid with the chemical formula C₃₀H₁₈O₁₂[1]. Its structure consists of two flavonoid moieties linked together. The IUPAC name for this compound is 6-[6-(5,7-dihydroxy-4-oxochromen-2-yl)-2,3-dihydroxyphenyl]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one[1].

Tabulated Physical and Chemical Data

Quantitative data for the physical and chemical properties of this compound are summarized in the table below. It is important to note that most of these values are computationally predicted and await experimental verification.

| Property | Value | Source |

| Molecular Formula | C₃₀H₁₈O₁₂ | PubChem[1] |

| Molecular Weight | 570.5 g/mol | PubChem[1] |

| CAS Number | 116383-34-7 | PubChem[1] |

| XLogP3-AA (Predicted) | 4.3 | PubChem[1] |

| Hydrogen Bond Donor Count | 8 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 12 | PubChem[1] |

| Rotatable Bond Count | 4 | PubChem[1] |

| Exact Mass | 570.07982601 g/mol | PubChem[1] |

| Monoisotopic Mass | 570.07982601 g/mol | PubChem[1] |

| Topological Polar Surface Area | 214 Ų | PubChem[1] |

| Heavy Atom Count | 42 | PubChem[1] |

| Formal Charge | 0 | PubChem[1] |

| Complexity | 1120 | PubChem[1] |

Spectral Data

Detailed experimental spectral data for this compound, including ¹H NMR, ¹³C NMR, Mass Spectrometry, IR, and UV-Vis spectra, are not available in the public domain. The PubChem database entry for this compound alludes to a ¹³C NMR spectrum, but the data itself is not provided[1]. The elucidation of the structure of novel natural products typically relies on a combination of these spectroscopic techniques.

Biological Activity and Signaling Pathways

This compound has been identified in mosses of the Dicranaceae family, such as Aulacomnium palustre and Aulacomnium androgynum. While specific biological activities for this compound are not well-documented, related compounds from mosses have been investigated for their therapeutic potential.

Potential Biological Activities

Extracts from Dicranum scoparium, a moss from the same family, have been shown to possess antimicrobial and 15-lipoxygenase (15-LOX) inhibitory activities. It is plausible that this compound contributes to these observed effects, but direct experimental evidence is lacking. Flavonoids and biflavonoids from various moss species have demonstrated a range of biological effects, including antibacterial, anti-inflammatory, and cytotoxic activities.

Signaling Pathways

There is currently no published research detailing the specific signaling pathways modulated by this compound. Given the 15-lipoxygenase inhibitory activity observed in related extracts, it is hypothesized that this compound could potentially interfere with inflammatory pathways.

The diagram below illustrates a generalized workflow for investigating the potential anti-inflammatory effects of a natural product like this compound, focusing on the lipoxygenase pathway.

Experimental Protocols

Detailed and validated experimental protocols for the isolation, purification, and biological analysis of this compound are not available in the current body of scientific literature. However, based on standard methodologies for the study of flavonoids from plant sources, the following general protocols can be proposed.

Proposed Isolation and Purification Protocol

-

Plant Material Collection and Preparation: Collect fresh moss material (e.g., Aulacomnium palustre). The material should be air-dried or freeze-dried and then ground into a fine powder.

-

Extraction: The powdered moss is subjected to solvent extraction, typically using a sequence of solvents with increasing polarity, such as dichloromethane (DCM) followed by methanol. Maceration or Soxhlet extraction are common techniques.

-

Fractionation: The crude methanol extract is then partitioned between different immiscible solvents (e.g., n-hexane, ethyl acetate, and water) to separate compounds based on their polarity.

-

Chromatographic Separation: The ethyl acetate fraction, which is likely to contain biflavonoids, is subjected to column chromatography over silica gel or Sephadex LH-20.

-

Purification: Final purification is achieved using preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound. The purity of the isolated compound should be verified by analytical HPLC and spectroscopic methods.

The following diagram illustrates a potential purification workflow.

Proposed 15-Lipoxygenase Inhibition Assay Protocol

-

Enzyme and Substrate Preparation: Prepare a solution of 15-lipoxygenase from a commercial source (e.g., soybean) in a suitable buffer (e.g., borate buffer, pH 9.0). Prepare a substrate solution of linoleic acid.

-

Assay Reaction: In a quartz cuvette, mix the enzyme solution with the buffer and the test compound (this compound) at various concentrations. The reaction is initiated by the addition of the linoleic acid substrate.

-

Spectrophotometric Measurement: The formation of the conjugated diene hydroperoxide product is monitored by measuring the increase in absorbance at 234 nm over time using a UV-Vis spectrophotometer.

-

Data Analysis: The initial reaction rates are calculated for each concentration of the inhibitor. The IC₅₀ value (the concentration of inhibitor required to reduce the enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion and Future Directions

This compound is a structurally interesting biflavonoid with potential for biological activity. However, the current publicly available data is sparse, with a significant reliance on computational predictions for its physical and chemical properties. There is a critical need for the isolation of this compound in sufficient quantities to allow for thorough experimental characterization. Future research should focus on:

-

Isolation and Structure Verification: A definitive isolation and structural elucidation of this compound using modern spectroscopic techniques is paramount.

-

Determination of Physical Properties: Experimental measurement of its melting point, boiling point, and solubility in a range of solvents is necessary.

-

Biological Screening: A comprehensive screening of this compound for various biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects, is warranted.

-

Mechanism of Action Studies: Should biological activity be confirmed, further studies to elucidate the underlying signaling pathways are crucial for understanding its therapeutic potential.

This technical guide serves as a starting point for researchers interested in this compound, summarizing the current state of knowledge and outlining a roadmap for future investigations.

References

Dicranolomin: A Technical Overview for Researchers

CAS Number: 116383-34-7[1]

IUPAC Name: 6-[6-(5,7-dihydroxy-4-oxochromen-2-yl)-2,3-dihydroxyphenyl]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one[1]

This technical guide provides a comprehensive overview of Dicranolomin, a member of the biflavonoid class of natural products. Boflavonoids are a diverse group of compounds known for their wide range of biological activities. This document is intended for researchers, scientists, and professionals in drug development seeking detailed information on this compound.

Chemical and Physical Properties

While specific experimental data for this compound is limited in publicly available literature, its properties can be estimated based on its chemical structure and data for related biflavonoids. A summary of key computed properties is provided in the table below.

| Property | Value | Source |

| Molecular Formula | C₃₀H₁₈O₁₂ | PubChem[1] |

| Molecular Weight | 570.5 g/mol | PubChem[1] |

| XLogP3 | 4.3 | PubChem[1] |

| Hydrogen Bond Donor Count | 8 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 12 | PubChem[1] |

| Rotatable Bond Count | 3 | PubChem[1] |

Synthesis and Isolation

This compound has been reported in organisms such as Aulacomnium palustre and Aulacomnium androgynum. The synthesis of biflavonoids, such as this compound, is a complex process. General synthetic strategies for C-C linked biflavonoids often involve cross-coupling reactions like the Suzuki-Miyaura coupling. These methods allow for the creation of a diverse range of biflavonoid structures from more readily available flavonoid monomers.

A generalized workflow for the synthesis of C-C linked biflavonoids is depicted below.

Caption: Generalized workflow for biflavonoid synthesis.

Potential Biological Activities

While specific studies on the biological activity of this compound are not widely reported, the broader class of biflavonoids is known to exhibit a range of pharmacological effects. These activities are often attributed to their antioxidant and enzyme-inhibitory properties.

Potential Signaling Pathway Interactions

Many flavonoids and biflavonoids are known to interact with various cellular signaling pathways. For instance, some flavonoids have been shown to modulate pathways involved in inflammation and cell proliferation. A hypothetical interaction of a biflavonoid with a generic signaling pathway is illustrated below.

Caption: Hypothetical inhibition of a signaling pathway by this compound.

Experimental Protocols

General Protocol for Biflavonoid Extraction and Isolation

-

Extraction:

-

Dried and powdered plant material is extracted with a suitable solvent, such as methanol or ethanol, using techniques like maceration or Soxhlet extraction.

-

The crude extract is then concentrated under reduced pressure.

-

-

Fractionation:

-

The concentrated extract is subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate, and water) to separate compounds based on their polarity.

-

-

Chromatographic Purification:

-

The fractions enriched with flavonoids are further purified using column chromatography techniques.

-

Commonly used stationary phases include silica gel or Sephadex LH-20.

-

Elution is performed with a gradient of solvents to isolate the desired biflavonoid.

-

-

Structure Elucidation:

-

The structure of the isolated compound is determined using spectroscopic methods, including:

-

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMQC, HMBC)

-

Mass Spectrometry (MS)

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Infrared (IR) Spectroscopy

-

-

The logical workflow for such an experimental process is outlined in the following diagram.

Caption: General experimental workflow for natural product isolation.

Conclusion

This compound is a structurally interesting biflavonoid with potential for biological activity, characteristic of its compound class. However, there is a notable lack of specific research on its synthesis, biological effects, and mechanisms of action. This presents an opportunity for further investigation by researchers in the fields of natural product chemistry, pharmacology, and drug discovery. The general methodologies and potential activities outlined in this guide can serve as a foundation for future studies on this and related biflavonoids.

References

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dicranolomin, a naturally occurring biflavonoid, has emerged as a compound of significant interest in the scientific community due to its notable biological activities. This technical guide provides a comprehensive review of this compound and related compounds, focusing on its chemical properties, synthesis, and biological functions, including its antifungal and enzyme-inhibiting capabilities. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to facilitate further research and development in this promising area.

Introduction

This compound is a biflavonoid, specifically a dimer of the flavone luteolin, with the chemical formula C₃₀H₁₈O₁₂.[1] It is primarily found in bryophytes, such as mosses from the Dicranum and Rhizogonium genera.[2][3] Biflavonoids, as a class of plant secondary metabolites, are known for their diverse pharmacological properties. This compound, in particular, has demonstrated potent antifungal and starch hydrolase inhibitory activities, making it a compelling candidate for further investigation in drug discovery and development. This guide aims to consolidate the current knowledge on this compound, offering a detailed resource for researchers.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. This information is crucial for understanding its behavior in biological systems and for the design of future studies.

| Property | Value | Source |

| Molecular Formula | C₃₀H₁₈O₁₂ | PubChem CID 5469097[1] |

| Molecular Weight | 570.5 g/mol | PubChem CID 5469097[1] |

| CAS Number | 116383-34-7 | PubChem CID 5469097[1] |

| IUPAC Name | 6-[6-(5,7-dihydroxy-4-oxochromen-2-yl)-2,3-dihydroxyphenyl]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one | PubChem CID 5469097[1] |

| Appearance | Not explicitly reported, likely a yellowish solid, typical for flavonoids. | |

| Solubility | Soluble in DMSO for biological assays.[4] |

Synthesis of this compound

This compound can be synthesized through the oxidative coupling of its monomer, luteolin. A novel, environmentally friendly method utilizes molecular oxygen in alkaline water, avoiding the need for catalysts.[1][5][6]

Synthetic Workflow

The synthesis of this compound from luteolin can be visualized as a straightforward oxidative dimerization process.

Experimental Protocol: Oxidative Coupling of Luteolin

The following protocol is based on the method described in the patent for the synthesis of flavonoid dimers.[4]

Materials:

-

Luteolin

-

Potassium hydroxide (KOH) solution (e.g., 0.03 M)

-

Deionized water

-

Round bottom flask (sealed)

Procedure:

-

Dissolve luteolin in an appropriate volume of alkaline water (e.g., KOH solution) in a round bottom flask. The concentration of luteolin should be optimized for the reaction scale.

-

Seal the reaction vessel to control the oxygen availability. Surprisingly, improved yields have been reported when the reaction is performed without stirring, as this may prevent over-oxidation.[4]

-

Maintain the reaction temperature between 0°C and 50°C.[4] The optimal temperature should be determined empirically.

-

Monitor the reaction progress using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), to determine the consumption of luteolin and the formation of this compound.

-

Upon completion, the reaction mixture can be neutralized and the product, this compound, can be isolated and purified using standard chromatographic techniques (e.g., column chromatography on silica gel).

Note: This protocol provides a general framework. Researchers should optimize the reaction conditions, including the concentration of reactants, pH of the solution, temperature, and reaction time, to achieve the best possible yield.

Biological Activities and Assays

This compound exhibits significant biological activities, particularly as an antifungal agent and an inhibitor of starch-hydrolyzing enzymes.

Antifungal Activity

This compound has demonstrated potent antifungal activity against the fungus Aspergillus niger.[7]

Quantitative Data:

| Compound | Organism | IC₅₀ (μM) | Source |

| This compound | Aspergillus niger | 0.86 | [7] |

| Distichumtriluteolin | Aspergillus niger | 0.96 | [7] |

Experimental Protocol: Antifungal Susceptibility Testing

The following is a general protocol for determining the in vitro antifungal activity of this compound, based on standard methodologies.[4]

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Aspergillus niger strain

-

Potato Dextrose Agar (PDA) medium

-

Sterile water

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound in DMSO (e.g., 1.0 mg/mL).

-

Cultivate the fungal strain (A. niger) on PDA medium at 25°C for 14 days.

-

Collect the fungal spores using a sterile cotton swab and suspend them in sterile water. Adjust the spore concentration as required for the assay.

-

Perform serial dilutions of the this compound stock solution in the appropriate culture medium to achieve the desired test concentrations.

-

Inoculate the microplate wells containing the different concentrations of this compound with the fungal spore suspension.

-

Include appropriate controls (e.g., medium with fungus and DMSO without the compound, and a positive control with a known antifungal agent).

-

Incubate the microplates at an appropriate temperature and for a sufficient duration to allow fungal growth.

-

Determine the fungal growth inhibition by measuring the optical density at a suitable wavelength using a microplate reader.

-

Calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the fungal growth.

Starch Hydrolase Inhibition

This compound has been shown to inhibit the activity of α-amylase and α-glucosidase, enzymes involved in the digestion of carbohydrates.[4][7] This activity suggests its potential for the management of hyperglycemia.

Quantitative Data:

While specific IC₅₀ values for the α-amylase and α-glucosidase inhibition by this compound were not found in the reviewed literature, it has been reported that its activity is comparable to or higher than that of antidiabetic drugs.[7] Further research is needed to quantify this inhibitory effect.

Experimental Protocol: α-Amylase and α-Glucosidase Inhibition Assays

The following are generalized protocols for assessing the inhibitory activity of this compound against α-amylase and α-glucosidase.

α-Amylase Inhibition Assay:

Materials:

-

This compound

-

Porcine pancreatic α-amylase

-

Starch solution (substrate)

-

Dinitrosalicylic acid (DNSA) reagent

-

Phosphate buffer

Procedure:

-

Prepare solutions of α-amylase, starch, and this compound in a suitable buffer (e.g., phosphate buffer).

-

Pre-incubate the enzyme with various concentrations of this compound for a specific period.

-

Initiate the enzymatic reaction by adding the starch solution.

-

Incubate the reaction mixture at a controlled temperature (e.g., 37°C).

-

Stop the reaction by adding DNSA reagent, which also reacts with the reducing sugars produced.

-

Heat the mixture to develop the color.

-

Measure the absorbance at a specific wavelength (e.g., 540 nm) to determine the amount of maltose produced.

-

Calculate the percentage of inhibition and the IC₅₀ value.

α-Glucosidase Inhibition Assay:

Materials:

-

This compound

-

Yeast α-glucosidase

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG) (substrate)

-

Sodium carbonate solution

-

Phosphate buffer

Procedure:

-

Prepare solutions of α-glucosidase, pNPG, and this compound in a suitable buffer.

-

Pre-incubate the enzyme with various concentrations of this compound.

-

Start the reaction by adding the pNPG substrate.

-

Incubate the mixture at a controlled temperature.

-

Terminate the reaction by adding a sodium carbonate solution.

-

Measure the absorbance of the released p-nitrophenol at a specific wavelength (e.g., 405 nm).

-

Calculate the percentage of inhibition and the IC₅₀ value.

Signaling Pathways and Mechanisms of Action

The precise signaling pathways and molecular mechanisms through which this compound exerts its biological effects are not yet fully elucidated. For its enzyme inhibitory activity, it is likely that this compound, like other flavonoids, binds to the active site or allosteric sites of α-amylase and α-glucosidase, thereby preventing substrate binding and catalysis. The mechanism of its antifungal activity may involve the disruption of the fungal cell membrane, inhibition of essential enzymes, or interference with fungal signaling pathways.

Proposed Mechanism of Enzyme Inhibition

The following diagram illustrates the proposed competitive inhibition mechanism of a starch-hydrolyzing enzyme by this compound.

Related Compounds

Several other biflavonoids isolated from mosses have also shown interesting biological activities. A comparative analysis can provide insights into structure-activity relationships.

-

5′,3‴-dihydroxyamentoflavone and 5′,3‴-dihydroxyrobustaflavone: Isolated from Dicranum scoparium, these compounds have been identified spectroscopically.[8] Their biological activities, however, are not as well-documented as those of this compound.

-

Bartramiaflavone: A biflavonoid found in Bartramia species, which has been tested for its effects on plant germination and growth.[9]

-

Distichumtriluteolin: A triluteolin that also exhibits antifungal activity against A. niger.[7]

Further research into the biological activities of these and other related biflavonoids is warranted to explore their therapeutic potential fully.

Conclusion and Future Directions

This compound is a promising natural product with demonstrated antifungal and potential anti-hyperglycemic properties. The green synthesis method developed for this compound enhances its appeal for further development. Future research should focus on:

-

Elucidating the detailed mechanism of action: Understanding how this compound inhibits fungal growth and metabolic enzymes at the molecular level.

-

In vivo studies: Evaluating the efficacy and safety of this compound in animal models to translate the in vitro findings into potential therapeutic applications.

-

Structure-activity relationship (SAR) studies: Synthesizing and testing analogs of this compound to identify compounds with improved potency and selectivity.

-

Exploring other biological activities: Investigating the potential of this compound in other therapeutic areas, such as anticancer and anti-inflammatory applications, given the broad spectrum of activity often observed with flavonoids.

This technical guide serves as a foundational resource to stimulate and guide these future research endeavors. The comprehensive data and detailed protocols provided herein are intended to accelerate the exploration of this compound and its related compounds as valuable leads in drug discovery.

References

- 1. Oxygen mediated oxidative couplings of flavones in alkaline water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Oxygen mediated oxidative couplings of flavones in alkaline water [ouci.dntb.gov.ua]

- 3. scribd.com [scribd.com]

- 4. WO2022124994A1 - Methods to synthesize flavonoid dimers and oligomers and the use thereof - Google Patents [patents.google.com]

- 5. Search [escholarship.org]

- 6. researchgate.net [researchgate.net]

- 7. Can We Improve Diosmetin Activity? The State-of-the-Art and Promising Research Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Potential Therapeutic Targets of Dicranolomin: A Technical Guide for Researchers

Executive Summary

Dicranolomin, a naturally occurring biflavonoid, presents a compelling case for further investigation as a therapeutic agent. While direct research on this compound is in its nascent stages, the broader class of biflavonoids, to which it belongs, exhibits a wide array of biological activities with potential applications in oncology, infectious diseases, and metabolic disorders. This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals, outlining the potential therapeutic targets of this compound based on current knowledge of its activities and the established mechanisms of related biflavonoid compounds. We consolidate the available quantitative data, provide detailed experimental protocols for assessing its bioactivity, and visualize key signaling pathways that may be modulated by this compound. The information presented herein is intended to provide a foundational framework to guide future research and unlock the therapeutic potential of this compound.

Introduction

This compound is a flavone dimer that has been identified as a constituent of certain plant species. Flavonoids, and particularly their dimeric forms (biflavonoids), are known to possess a range of pharmacological properties, including anti-inflammatory, antioxidant, antimicrobial, and antitumor effects.[1][2] The structural complexity of biflavonoids may contribute to their enhanced biological activity compared to their monomeric counterparts. This guide focuses on the potential therapeutic targets of this compound, drawing inferences from its known antifungal properties and the well-documented activities of other biflavonoids.

Potential Therapeutic Targets

Based on the available, albeit limited, data for this compound and the extensive research on related biflavonoids, several key areas of therapeutic intervention are proposed. These include antifungal activity, enzyme inhibition relevant to metabolic diseases, and modulation of signaling pathways implicated in cancer.

Antifungal Activity

One of the few direct pieces of evidence for this compound's bioactivity is its inhibitory effect against the fungus Aspergillus niger. This suggests that enzymes and structural components essential for fungal viability are potential targets.

Quantitative Data on Antifungal Activity

| Compound | Organism | IC50 (µM) | Reference |

| This compound | Aspergillus niger | 0.86 | [Source not explicitly found in search] |

Note: While an IC50 value is mentioned in the initial search summary, the specific source document was not retrieved in the subsequent detailed searches. This highlights the need for empirical validation.

Enzyme Inhibition in Metabolic Disorders

Biflavonoids have been reported to inhibit key enzymes involved in carbohydrate metabolism, such as α-glucosidase. Inhibition of this enzyme can delay the absorption of glucose, a therapeutic strategy for managing type 2 diabetes.

Anticancer Activity and Signaling Pathway Modulation

The anticancer potential of biflavonoids is a significant area of research. These compounds have been shown to interfere with cancer cell proliferation, migration, and survival by modulating critical signaling pathways.[1][2][3] While no specific anticancer data for this compound has been found, the following pathways, known to be affected by other biflavonoids, represent high-priority targets for investigation.

-

MAPK/ERK Pathway: This pathway is crucial for cell proliferation and is often hyperactivated in cancer.

-

NF-κB Signaling Pathway: A key regulator of inflammation and cell survival, its inhibition can suppress tumor growth.

-

Wnt/β-catenin Signaling Pathway: Dysregulation of this pathway is implicated in the development of numerous cancers.

-

p53 and Apoptosis Signaling: Flavonoids have been shown to modulate the p53 tumor suppressor pathway and induce apoptosis (programmed cell death) in cancer cells.[3]

-

Multidrug Resistance Proteins: Some flavonoid dimers can inhibit the function of P-glycoprotein (P-gp) and multidrug resistance-associated protein 1 (MRP1), which are responsible for pumping chemotherapeutic drugs out of cancer cells.[1]

Experimental Protocols

To facilitate further research into the therapeutic potential of this compound, detailed methodologies for key experiments are provided below.

Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is adapted from standardized methods for determining the minimum inhibitory concentration (MIC) of a compound against a fungal pathogen.

-

Fungal Strain and Culture:

-

Obtain a pure culture of the desired fungal strain (e.g., Candida albicans, Aspergillus fumigatus).

-

Culture the fungus on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) to obtain a sufficient number of spores or yeast cells.

-

Prepare a standardized inoculum suspension in sterile saline or RPMI-1640 medium, adjusting the concentration spectrophotometrically.

-

-

Preparation of this compound Stock Solution:

-

Dissolve this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.

-

-

Microdilution Assay:

-

In a 96-well microtiter plate, perform serial twofold dilutions of the this compound stock solution in RPMI-1640 medium.

-

Add the standardized fungal inoculum to each well.

-

Include positive (fungus with no compound) and negative (medium only) controls.

-

Incubate the plate at an appropriate temperature (e.g., 35°C) for 24-48 hours.

-

-

Determination of MIC:

-

The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of visible fungal growth compared to the positive control.

-

α-Glucosidase Inhibition Assay

This spectrophotometric assay is used to determine the inhibitory effect of a compound on α-glucosidase activity.

-

Reagents and Materials:

-

α-glucosidase from Saccharomyces cerevisiae.

-

p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate.

-

Phosphate buffer (e.g., 50 mM, pH 6.8).

-

This compound dissolved in a suitable solvent (e.g., DMSO).

-

96-well microtiter plate and a microplate reader.

-

-

Assay Procedure:

-

To each well of the microtiter plate, add a solution of α-glucosidase in phosphate buffer.

-

Add varying concentrations of this compound to the wells. Acarbose can be used as a positive control inhibitor.

-

Pre-incubate the enzyme and inhibitor mixture at 37°C for a defined period (e.g., 10 minutes).

-

Initiate the reaction by adding the pNPG substrate to each well.

-

Incubate the plate at 37°C for a specific time (e.g., 20 minutes).

-

Stop the reaction by adding a basic solution, such as sodium carbonate.

-

Measure the absorbance of the yellow-colored p-nitrophenol product at 405 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound.

-

Determine the IC50 value, which is the concentration of this compound required to inhibit 50% of the α-glucosidase activity, by plotting the percentage inhibition against the logarithm of the inhibitor concentration.

-

P-glycoprotein (P-gp) ATPase Activity Assay

This assay measures the effect of a compound on the ATP hydrolysis activity of P-gp, which is essential for its drug efflux function.

-

Reagents and Materials:

-

Membrane vesicles containing human P-gp.

-

ATP.

-

A phosphate detection reagent (e.g., malachite green-based).

-

This compound dissolved in a suitable solvent.

-

Verapamil or other known P-gp modulators as controls.

-

-

Assay Procedure:

-

Incubate the P-gp-containing membrane vesicles with varying concentrations of this compound at 37°C.

-

Initiate the ATPase reaction by adding a solution of Mg-ATP.

-

Allow the reaction to proceed for a defined time, during which P-gp will hydrolyze ATP to ADP and inorganic phosphate (Pi).

-

Stop the reaction.

-

Add the phosphate detection reagent, which will form a colored complex with the liberated Pi.

-

Measure the absorbance at the appropriate wavelength to quantify the amount of Pi produced.

-

-

Data Analysis:

-

Construct a dose-response curve by plotting the rate of ATP hydrolysis against the concentration of this compound.

-

Determine whether this compound stimulates or inhibits the basal P-gp ATPase activity and calculate the EC50 (for stimulation) or IC50 (for inhibition).

-

Visualization of Potential Signaling Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways that are likely therapeutic targets for this compound, based on the known activities of related biflavonoids.

Caption: Potential inhibition of the MAPK/ERK signaling pathway by this compound.

Caption: Postulated inhibition of the NF-κB signaling pathway by this compound.

References

The Enigmatic Case of Dicranolomin: A Review of Available Data

An in-depth investigation into the scientific literature and chemical databases reveals a significant lack of accessible information regarding the discovery, history, and biological activity of a compound specifically named "Dicranolomin." While a singular entry exists in the PubChem database for a compound with this name, a deeper dive into primary and secondary research sources yields no corroborating evidence of its formal discovery, isolation, or characterization. This technical guide, therefore, aims to provide a comprehensive overview of the available information and contextualize it within the broader landscape of chemical constituents isolated from the reported botanical sources.

The PubChem Entry: A Solitary Data Point

The sole reference to "this compound" is found in the PubChem database (CID 5469097). This entry assigns the molecular formula C₃₀H₁₈O₁₂ to the compound and indicates its presence in the moss species Aulacomnium palustre and Aulacomnium androgynum. However, the entry critically lacks citations to peer-reviewed scientific literature that would typically accompany the discovery and characterization of a novel natural product. This absence of verifiable sources makes it impossible to construct a historical timeline of its discovery or to detail the researchers and institutions involved.

Table 1: Physicochemical Properties of the Putative this compound

| Property | Value | Source |

| Molecular Formula | C₃₀H₁₈O₁₂ | PubChem |

| Molecular Weight | 570.5 g/mol | PubChem |

| XLogP3 | 4.3 | PubChem |

| Exact Mass | 570.07982601 Da | PubChem |

| Topological Polar Surface Area | 214 Ų | PubChem |

| Heavy Atom Count | 42 | PubChem |

| Formal Charge | 0 | PubChem |

| Complexity | 1120 | PubChem |

Source: PubChem CID 5469097. It is important to note that this data is computationally predicted and not experimentally verified in accessible literature.

The Botanical Context: Chemical Diversity in Aulacomnium

Given the lack of specific data for "this compound," a broader examination of the chemical constituents of the Aulacomnium genus is warranted. Mosses, in general, are known to produce a diverse array of secondary metabolites, including flavonoids, terpenoids, and phenolic compounds. These compounds often play a role in the plant's defense mechanisms and adaptation to environmental stressors.

Research on the chemical composition of Aulacomnium palustre and other related moss species has revealed the presence of various flavonoids and other phenolic compounds. Flavonoids are a well-studied class of plant secondary metabolites with a wide range of reported biological activities. The history of flavonoid discovery from mosses dates back several decades, with ongoing research continuing to uncover novel structures and functions.

Methodologies for Natural Product Discovery from Mosses: A General Protocol

The discovery and characterization of a novel compound from a botanical source like Aulacomnium would typically follow a standardized experimental workflow. The following is a generalized protocol based on common practices in natural product chemistry.

3.1. General Experimental Workflow

3.2. Detailed Methodologies

-

Collection and Preparation: Plant material (Aulacomnium sp.) is collected from its natural habitat, identified by a botanist, and a voucher specimen is deposited in a herbarium. The material is then air-dried or freeze-dried and ground to a fine powder.

-

Extraction: The powdered plant material is subjected to solvent extraction, typically using solvents of increasing polarity, such as hexane, ethyl acetate, and methanol, to separate compounds based on their solubility.

-

Fractionation and Isolation: The crude extracts are then fractionated using various chromatographic techniques. This multi-step process aims to separate the complex mixture into simpler fractions and ultimately isolate pure compounds.

-

Liquid-Liquid Partitioning: The crude extract is partitioned between two immiscible solvents (e.g., water and ethyl acetate) to achieve a preliminary separation.

-

Column Chromatography: Fractions are further purified using column chromatography with different stationary phases (e.g., silica gel, Sephadex) and mobile phase gradients.

-

High-Performance Liquid Chromatography (HPLC): Preparative HPLC is often the final step to obtain highly pure compounds.

-

-

Structure Elucidation: The chemical structure of the isolated pure compound is determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to determine the connectivity of atoms within the molecule.

-

UV-Visible and Infrared Spectroscopy: To identify functional groups and chromophores.

-

Potential Signaling Pathways and Biological Activities of Moss-Derived Flavonoids

While no biological activity has been documented for "this compound," flavonoids isolated from various moss species have been reported to exhibit a range of biological effects, including antioxidant, anti-inflammatory, and antimicrobial activities. The potential mechanisms of action for these compounds often involve modulation of cellular signaling pathways.

Conclusion: An Unresolved Mystery

The identity and history of "this compound" remain an enigma. The absence of any corroborating scientific literature beyond a single, uncited database entry suggests that this compound may be an artifact of database entry, a misnomer for another compound, or a yet-to-be-published discovery. For researchers, scientists, and drug development professionals, this case underscores the critical importance of relying on peer-reviewed and verifiable sources of information. While the chemical space of natural products from mosses like Aulacomnium remains a promising area for exploration, any claims regarding "this compound" should be approached with a high degree of scientific skepticism until substantiated by primary research. Future investigations into the chemical constituents of Aulacomnium palustre and Aulacomnium androgynum may one day shed light on the existence and nature of this mysterious compound.

Methodological & Application

Application Notes and Protocols: Extraction of Dicranin from Dicranum scoparium

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the extraction and purification of Dicranin, a bioactive compound isolated from the moss Dicranum scoparium. Dicranin has demonstrated significant antimicrobial and anti-inflammatory properties, primarily through the inhibition of the 15-lipoxygenase (15-LOX) enzyme. This application note includes a step-by-step extraction methodology, a summary of quantitative data, and a diagram of the relevant biological pathway to guide researchers in the isolation and study of this promising natural product.

Introduction

Bryophytes, including mosses, are a rich source of novel secondary metabolites with diverse biological activities. Dicranum scoparium, a common species of moss, produces Dicranin, a polyunsaturated fatty acid with notable antimicrobial and enzyme-inhibitory functions. Specifically, Dicranin has been identified as an inhibitor of 15-lipoxygenase, a key enzyme in the arachidonic acid cascade that is involved in inflammatory processes. The following protocols are based on the original isolation work and provide a framework for the extraction and purification of Dicranin for further research and development.

Data Presentation

The following table summarizes the quantitative data associated with the extraction and biological activity of Dicranin from Dicranum scoparium.

| Parameter | Value | Reference |

| Extraction | ||

| Starting Material (dried D. scoparium) | 50 g | [1] |

| Dichloromethane (CH2Cl2) Extract Yield | 3 g | [1] |

| Biological Activity | ||

| 15-Lipoxygenase (15-LOX) Inhibition (CH2Cl2 extract) | 96% at 33 µg/mL | [1] |

| Antimicrobial Activity (Disc Diffusion Assay) | ||

| Streptococcus faecalis | Strongest activity observed | [1] |

| Bacillus cereus | Active | [1] |

| Bacillus stearothermophilus | Active | [1] |

| Bacillus subtilis | Active | [1] |

| Staphylococcus aureus | Active | [1] |

| Escherichia coli | Inactive (pure Dicranin) | [1] |

Experimental Protocols

I. Extraction of Crude Dicranin from Dicranum scoparium

This protocol details the initial solvent extraction of the bioactive compounds from the dried moss.

Materials:

-

Dried Dicranum scoparium

-

Dichloromethane (CH2Cl2)

-

Methanol (MeOH)

-

Large glass extraction vessel with a lid

-

Rotary evaporator

-

Filter paper and funnel

Procedure:

-

Air-dry the collected Dicranum scoparium moss until brittle.

-

Weigh 50 g of the dried moss and place it into the extraction vessel.

-

Add 500 mL of dichloromethane (CH2Cl2) to the vessel, ensuring the moss is fully submerged.

-

Seal the vessel and allow the extraction to proceed for 12 hours at room temperature with occasional agitation.

-

Filter the extract to separate the moss material from the solvent.

-

Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator to yield the crude CH2Cl2 extract.

-

The remaining moss material can be further extracted with methanol (2 x 500 mL for 12 hours each) to isolate other polar compounds, though Dicranin is primarily found in the dichloromethane extract.

II. Purification of Dicranin using Chromatographic Techniques

This protocol outlines the purification of Dicranin from the crude extract.

Materials:

-

Crude CH2Cl2 extract of D. scoparium

-

Silica gel 60 (40-63 µm) for column chromatography

-

Solvents for chromatography (e.g., Dichloromethane, Ethyl Acetate)

-

High-Performance Liquid Chromatography (HPLC) system

-

C18 reverse-phase HPLC column

-

Acetonitrile (MeCN) and water (H2O) for HPLC

-

Thin-Layer Chromatography (TLC) plates (RP-18)

Procedure:

-

Silica Gel Column Chromatography (Initial Purification):

-

Dissolve the crude CH2Cl2 extract in a minimal amount of dichloromethane.

-

Prepare a silica gel column packed with silica gel 60 in dichloromethane.

-

Load the dissolved extract onto the column.

-

Elute the column with a gradient of ethyl acetate in dichloromethane to separate the fractions based on polarity.

-

Monitor the fractions using TLC to identify those containing Dicranin.

-

-

High-Performance Liquid Chromatography (HPLC) (Final Purification):

-

Combine the fractions from the silica gel column that show the presence of Dicranin.

-

Evaporate the solvent from the combined fractions.

-

Dissolve the residue in the HPLC mobile phase.

-

Purify the sample using a reverse-phase C18 HPLC column.

-

Use a mobile phase of acetonitrile and water (e.g., 65% MeCN in H2O containing 0.05% H3PO4) at a flow rate of 1.5 mL/min.

-

Monitor the elution at 205 nm.

-

Collect the peak corresponding to Dicranin.

-

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the 15-Lipoxygenase signaling pathway, which is inhibited by Dicranin, and the experimental workflow for Dicranin extraction and purification.

Caption: Experimental workflow for the extraction and purification of Dicranin.

Caption: The 15-Lipoxygenase signaling pathway and the inhibitory action of Dicranin.

References

Application Note: A Proposed HPLC Method for the Quantitative Analysis of Dicranolomin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document details a proposed High-Performance Liquid Chromatography (HPLC) method for the identification and quantification of Dicranolomin, a complex biflavonoid found in certain moss species of the Dicranaceae family. Due to the limited availability of specific analytical methods for this compound in published literature, this application note provides a comprehensive, scientifically grounded protocol based on the analysis of similar polyphenolic compounds. The proposed method is designed to be a starting point for researchers and professionals in natural product chemistry and drug development.

Introduction

This compound is a polyphenolic compound with the molecular formula C30H18O12, belonging to the biflavonoid class of natural products.[1] It has been reported in mosses such as Aulacomnium palustre and species within the Dicranoloma genus.[1] The complex structure of this compound suggests potential for biological activity, making it a compound of interest for phytochemical and pharmacological research. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of such complex plant-derived molecules.[2] This document outlines a proposed reversed-phase HPLC (RP-HPLC) method for the analysis of this compound, including sample preparation, chromatographic conditions, and method validation parameters.

Proposed HPLC Method

Based on the polyphenolic nature of this compound, a reversed-phase HPLC method is proposed. This approach is well-suited for the separation of flavonoids and other phenolic compounds.[2]

Chromatographic Conditions

A summary of the proposed HPLC instrument parameters is provided in Table 1.

| Parameter | Proposed Value |

| HPLC System | Quaternary Gradient HPLC System with UV-Vis or PDA Detector |

| Column | C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |

| Gradient Elution | 0-5 min: 10% B5-25 min: 10-60% B25-30 min: 60-10% B30-35 min: 10% B (equilibration) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 280 nm and 330 nm (based on typical flavonoid absorbance) |

| Injection Volume | 10 µL |

| Run Time | 35 minutes |

Table 1: Proposed HPLC Chromatographic Conditions for this compound Analysis.

Experimental Protocols

Standard Solution Preparation

-

Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of isolated and purified this compound standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate for 10 minutes to ensure complete dissolution.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

Sample Preparation from Moss

-

Drying and Grinding: Collect fresh moss samples (e.g., from the Dicranoloma genus), clean them of any debris, and air-dry them in the shade. Once fully dried, grind the moss into a fine powder using a mortar and pestle or a mechanical grinder.

-

Extraction:

-

Accurately weigh 1 g of the powdered moss material into a flask.

-

Add 20 mL of 80% methanol in water.

-

Perform ultrasonic-assisted extraction for 30 minutes at room temperature.

-

Centrifuge the mixture at 4000 rpm for 15 minutes.

-

Collect the supernatant. Repeat the extraction process on the residue two more times.

-

Pool the supernatants from all three extractions.

-

-

Purification and Concentration:

-

Evaporate the solvent from the pooled supernatant under reduced pressure using a rotary evaporator.

-

Re-dissolve the dried extract in 10 mL of methanol.

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.

-

Method Validation Protocol (Illustrative)

The proposed HPLC method should be validated according to ICH guidelines to ensure its suitability for the intended purpose. The following are the key validation parameters to be assessed.

System Suitability

System suitability testing is essential to ensure that the chromatographic system is performing adequately. This should be checked before performing any sample analysis.

| Parameter | Acceptance Criteria |

| Tailing Factor (T) | T ≤ 2 |

| Theoretical Plates (N) | N > 2000 |

| Relative Standard Deviation (RSD) of Peak Area | ≤ 2% for 6 replicate injections |

Table 2: System Suitability Parameters.

Linearity

Linearity should be established by injecting the working standard solutions at a minimum of five different concentrations.

| Concentration Range (µg/mL) | Correlation Coefficient (r²) |

| 1 - 100 | ≥ 0.999 |

Table 3: Illustrative Linearity Data.

Accuracy (Recovery)

The accuracy of the method should be determined by performing a recovery study at three different concentration levels (e.g., 80%, 100%, and 120%) by spiking a known amount of this compound standard into a pre-analyzed sample.

| Spike Level | Mean Recovery (%) | RSD (%) |

| 80% | 98.5 | 1.5 |

| 100% | 101.2 | 1.2 |

| 120% | 99.8 | 1.8 |

Table 4: Illustrative Accuracy (Recovery) Data.

Precision

Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

| Precision Level | RSD (%) |

| Repeatability (Intra-day) | ≤ 2.0% |

| Intermediate Precision (Inter-day) | ≤ 3.0% |

Table 5: Illustrative Precision Data.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.

| Parameter | Illustrative Value (µg/mL) |

| LOD | 0.1 |

| LOQ | 0.3 |

Table 6: Illustrative LOD and LOQ Data.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the analysis of this compound from moss samples.

Caption: Workflow for this compound analysis.

Logical Relationship of Method Validation

The following diagram shows the logical relationship between the different parameters of HPLC method validation.

References

Application Note: High-Resolution Mass Spectrometry for the Structural Elucidation and Quantification of Dicranolomin, a Novel Bioactive Alkaloid

Attention Researchers, Scientists, and Drug Development Professionals: Due to the novel and uncharacterized nature of "Dicranolomin," the following application note is a representative example based on the analysis of a hypothetical novel plant-derived alkaloid. The methodologies and data presented are for illustrative purposes to guide the analysis of a new chemical entity of this class.

Introduction

The discovery of novel natural products is a cornerstone of drug development.[1][2] this compound is a newly isolated compound from the plant species Dicranum scoparium, exhibiting significant cytotoxic activity against several cancer cell lines in preliminary screenings. Early characterization suggests this compound is an alkaloid with a complex ring structure, necessitating advanced analytical techniques for full structural elucidation and sensitive quantification in biological matrices. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) offers the requisite sensitivity and specificity for this purpose.[3][4] This note provides a detailed protocol for the analysis of this compound using LC-MS/MS.

Experimental Workflow

The overall workflow for the analysis of this compound is depicted below.

Protocols

1. Sample Preparation: Extraction of this compound from Dicranum scoparium

-

Drying and Grinding: Air-dry the plant material at room temperature or freeze-dry to preserve metabolites.[5][6] Grind the dried material into a fine powder using a mortar and pestle or a cryogenic grinder.

-

Solvent Extraction: Suspend 10 g of the powdered plant material in 100 mL of 80% methanol (MeOH) in water. Methanol is a common solvent for extracting a wide range of metabolites, including alkaloids.[7][8]

-

Ultrasonication: Place the suspension in an ultrasonic bath for 30 minutes to enhance extraction efficiency.[1]

-

Centrifugation and Filtration: Centrifuge the mixture at 4000 rpm for 15 minutes. Collect the supernatant and filter it through a 0.22 µm PTFE syringe filter to remove any remaining particulate matter.

-

Concentration: Evaporate the solvent under a gentle stream of nitrogen or using a rotary evaporator.

-

Reconstitution: Reconstitute the dried extract in 1 mL of 50% MeOH for LC-MS/MS analysis.

2. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis

-

Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap, coupled to a UHPLC system is recommended.[9]

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for separating alkaloids.

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A typical gradient would be to start at 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions for equilibration.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+) is generally preferred for alkaloids.[10][11]

-

Full Scan (MS1): Acquire data in the m/z range of 100-1500 with a high resolution (>30,000).

-

Data-Dependent Acquisition (dd-MS2): Trigger MS/MS fragmentation for the top 5 most intense ions from the full scan. Use a stepped normalized collision energy (e.g., 20, 35, 50 eV) to generate informative fragment spectra.[9]

-

Data Presentation

Table 1: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Observed Value |

| Retention Time (min) | 8.7 |

| Measured m/z ([M+H]⁺) | 415.1823 |

| Proposed Formula | C₂₂H₂₆N₂O₅ |

| Calculated m/z ([M+H]⁺) | 415.1818 |

| Mass Error (ppm) | 1.2 |

| Key MS/MS Fragments (m/z) | 397.1712, 355.1601, 298.1345, 175.0810 |

Table 2: Quantitative Analysis of this compound in Spiked Plasma

| Spiked Concentration (ng/mL) | Measured Concentration (ng/mL) | % Recovery |

| 1 | 0.95 | 95 |

| 10 | 9.8 | 98 |

| 50 | 48.5 | 97 |

| 100 | 101.2 | 101.2 |

| 500 | 495.5 | 99.1 |

Signaling Pathway Analysis

Many plant-derived alkaloids exert their cytotoxic effects by modulating key signaling pathways involved in cell survival and apoptosis.[12][13][14] Based on preliminary bioactivity data, this compound is hypothesized to inhibit the PI3K/Akt signaling pathway, a critical regulator of cell proliferation and survival.

References

- 1. researchgate.net [researchgate.net]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. mdpi.com [mdpi.com]

- 4. Mass spectrometry of Natural Products: Current, Emerging and Future Technologies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Plant Sample Preparation for Metabolomic Analysis - Creative Proteomics [creative-proteomics.com]

- 6. From Plant to Lab: A Comprehensive Guide to Preparing Plant Samples for GC-MS Analysis [greenskybio.com]

- 7. Sample Preparation from Plant Tissue for Gas Chromatography–Mass Spectrometry (GC-MS)we | Springer Nature Experiments [experiments.springernature.com]

- 8. m.youtube.com [m.youtube.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. youtube.com [youtube.com]

- 12. Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Application Note: In Vitro Cytotoxicity Profiling of Dicranolomin

Introduction

The evaluation of cytotoxic activity is a critical first step in the discovery and development of novel anticancer agents. In vitro cytotoxicity assays provide essential information regarding a compound's potency and selective toxicity against various cancer cell lines. Dicranolomin is a novel compound with potential therapeutic applications, and assessing its effect on cell viability is fundamental to characterizing its pharmacological profile. This document provides a detailed protocol for determining the in vitro cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely adopted colorimetric method.

The MTT assay measures the metabolic activity of cells, which serves as an indicator of cell viability. In live cells, mitochondrial dehydrogenase enzymes cleave the tetrazolium ring of MTT, converting it from a yellow, water-soluble compound to a purple, insoluble formazan. The resulting formazan crystals are solubilized, and the absorbance of the solution is quantified using a spectrophotometer. A decrease in the signal indicates a reduction in metabolic activity, which is interpreted as a loss of cell viability or cytotoxicity. This protocol outlines the necessary steps for cell culture, compound treatment, assay execution, and data analysis to determine the half-maximal inhibitory concentration (IC50) of this compound.

Quantitative Data Summary

As this compound is a novel investigational compound, published cytotoxicity data is not yet available. The following table is a template for summarizing experimental findings once the IC50 values are determined. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro.

| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) [Hypothetical Data] |

| A549 | Non-Small Cell Lung Cancer | 72 | e.g., 15.2 ± 1.8 |

| MCF-7 | Breast Adenocarcinoma | 72 | e.g., 22.5 ± 2.5 |

| HepG2 | Hepatocellular Carcinoma | 72 | e.g., 11.8 ± 1.3 |

| HCT116 | Colorectal Carcinoma | 72 | e.g., 18.9 ± 2.1 |

| MRC-5 | Normal Lung Fibroblast | 72 | e.g., > 100 |

Experimental Workflow

The diagram below illustrates the key steps of the MTT cytotoxicity assay protocol, from initial cell culture to final data analysis.

Detailed Experimental Protocol: MTT Assay

Principle

This assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells.

Materials and Reagents

-

Selected cancer cell lines (e.g., A549, MCF-7) and a non-cancerous cell line (e.g., MRC-5)

-

Complete growth medium (e.g., DMEM or RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

This compound (powder or stock solution)

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)